molecular formula C26H12F10O2 B14630603 1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol CAS No. 54293-20-8

1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol

Cat. No.: B14630603
CAS No.: 54293-20-8
M. Wt: 546.4 g/mol
InChI Key: PNBCTMSEHGHZMG-UHFFFAOYSA-N
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Description

1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol is a complex organic compound characterized by the presence of two pentafluorophenyl groups and two phenyl groups attached to an ethane backbone with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol typically involves the reaction of pentafluorobenzene with diphenylethylene in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Palladium or nickel-based catalysts.

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: Elevated temperatures ranging from 80°C to 120°C.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alkanes.

    Substitution: The phenyl and pentafluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of diketones or dicarboxylic acids.

    Reduction: Formation of the corresponding alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: A similar compound with phosphine groups instead of hydroxyl groups.

    1,2-Bis(diphenylphosphino)benzene: Contains a benzene ring instead of an ethane backbone.

    1,2-Bis(dicyclohexylphosphino)ethane: Features cyclohexyl groups instead of phenyl groups.

Uniqueness

1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

54293-20-8

Molecular Formula

C26H12F10O2

Molecular Weight

546.4 g/mol

IUPAC Name

1,2-bis(2,3,4,5,6-pentafluorophenyl)-1,2-diphenylethane-1,2-diol

InChI

InChI=1S/C26H12F10O2/c27-15-13(16(28)20(32)23(35)19(15)31)25(37,11-7-3-1-4-8-11)26(38,12-9-5-2-6-10-12)14-17(29)21(33)24(36)22(34)18(14)30/h1-10,37-38H

InChI Key

PNBCTMSEHGHZMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)(C(C3=CC=CC=C3)(C4=C(C(=C(C(=C4F)F)F)F)F)O)O

Origin of Product

United States

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